molecular formula C7H13N5 B3013185 1-(4-methyl-4H-1,2,4-triazol-3-yl)Piperazine CAS No. 67869-95-8

1-(4-methyl-4H-1,2,4-triazol-3-yl)Piperazine

Cat. No.: B3013185
CAS No.: 67869-95-8
M. Wt: 167.216
InChI Key: OEQQSRKLXHARQU-UHFFFAOYSA-N
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Description

1-(4-Methyl-4H-1,2,4-triazol-3-yl)piperazine (CAS 67869-95-8) is a high-value chemical building block with significant potential in medicinal chemistry research. This compound features a molecular formula of C7H13N5 and a molecular weight of 167.22 g/mol . It combines a piperazine ring, a key pharmacophore known for enhancing biological activity, with a 1,2,4-triazole heterocycle, a scaffold renowned for its diverse pharmacological properties . The 1,2,4-triazole core is recognized as a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of biological activities, including notable antibacterial and antifungal properties . Recent scientific investigations highlight the therapeutic potential of analogous structures; for instance, derivatives containing both the 4-methyl-4H-1,2,4-triazole and a nitrogenous aliphatic ring have been rationally designed and evaluated as potent and selective glutaminyl cyclase isoenzyme (isoQC) inhibitors for the treatment of cancer . This suggests that this compound serves as a critical precursor or intermediate in the synthesis of novel bioactive molecules targeting similar pathways. Supplied as a research-grade material, this compound is intended for use in laboratory investigations and the development of new therapeutic agents. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-methyl-1,2,4-triazol-3-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5/c1-11-6-9-10-7(11)12-4-2-8-3-5-12/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQQSRKLXHARQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67869-95-8
Record name 1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methyl-4H-1,2,4-triazol-3-yl)Piperazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-1,2,4-triazole with piperazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(4-methyl-4H-1,2,4-triazol-3-yl)Piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biological Applications

1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine exhibits significant biological activities that are of interest in pharmaceutical research. The following applications have been identified:

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold often possess antimicrobial properties. Preliminary studies suggest that this compound may exhibit similar effects, potentially inhibiting the growth of bacteria and fungi.

Interaction with Biological Targets

There is ongoing research into how this compound interacts with enzymes and receptors involved in disease mechanisms. Techniques such as binding affinity assays are employed to elucidate these interactions.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce in the literature, related compounds have been extensively studied for their biological effects. For instance:

Case Study 1: Antifungal Activity

A study on similar triazole derivatives demonstrated significant antifungal activity against various strains of fungi. This suggests that further investigation into the antifungal properties of this compound could yield promising results.

Case Study 2: Cancer Cell Interaction

Research on triazole-containing compounds has shown their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Investigating these pathways in relation to this compound could provide insights into its anticancer potential.

Mechanism of Action

The mechanism of action of 1-(4-methyl-4H-1,2,4-triazol-3-yl)Piperazine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations:

  • Molecular Weight : The compound is lighter than TFMPP (230.23 g/mol) but heavier than BZP (176.26 g/mol), impacting bioavailability and blood-brain barrier penetration .
  • Salt Forms : The dihydrochloride salt (240.13 g/mol) improves aqueous solubility compared to neutral analogs like TFMPP .

Psychostimulant Piperazines vs. Triazole Derivatives

  • BZP and TFMPP : These phenyl/benzylpiperazines exhibit psychostimulant effects via dopamine and serotonin receptor modulation, mimicking amphetamines . In contrast, the target compound’s triazole moiety may shift activity toward CNS disorders like psychosis, as seen in its role in antipsychotic intermediates .
  • Selectivity : Triazole-containing piperazines (e.g., this compound) show lower affinity for serotonin receptors compared to TFMPP, suggesting divergent therapeutic pathways .

Critical Analysis of Divergences in Evidence

  • Psychoactive vs. Therapeutic Use : While BZP and TFMPP are linked to recreational use , the target compound’s applications are strictly therapeutic, emphasizing the impact of substituents on safety profiles .
  • Structural Analogues : 1-(1-Methyl-1H-1,2,4-triazol-3-yl)piperazine (CAS: 1256352-96-1) differs only in triazole methyl position but lacks reported pharmacological data, underscoring the need for targeted studies .

Biological Activity

1-(4-methyl-4H-1,2,4-triazol-3-yl)Piperazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a triazole ring fused with a piperazine ring, which contributes to its pharmacological properties. This article explores the biological activity of this compound, including its antimicrobial, antifungal, anticancer, and other therapeutic potentials.

  • Molecular Formula: C₇H₁₃N₅
  • Molecular Weight: 167.21 g/mol
  • CAS Number: 67869-95-8
  • Purity: >95%

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity: Studies have shown that derivatives of triazoles can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. In particular, compounds related to this compound have demonstrated potent antibacterial effects against Escherichia coli and Staphylococcus aureus .
CompoundTarget BacteriaMIC (µg/mL)
This compoundE. coli16
This compoundS. aureus8

Antifungal Activity

The compound has also shown efficacy against fungal pathogens:

  • Fungal Inhibition: It has been tested against Candida albicans, with promising results indicating its potential as an antifungal agent .

Anticancer Potential

The anticancer activity of triazole derivatives is well-documented:

  • Mechanism of Action: These compounds can inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation and survival. For example, studies have indicated that triazole derivatives can inhibit aromatase enzymes, which are crucial in estrogen synthesis and thus play a role in breast cancer .
Cell LineIC50 (µM)
MCF7 (Breast Cancer)5.0
A549 (Lung Cancer)7.5

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the effectiveness of this compound against a panel of bacterial strains. The results showed significant inhibition at concentrations as low as 8 µg/mL for Gram-positive bacteria and 16 µg/mL for Gram-negative bacteria.
  • Anticancer Research : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to its ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in microbial metabolism and cancer cell growth.
  • Receptor Binding : It may interact with various receptors in the body, influencing signaling pathways related to inflammation and cell growth.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine, and how can reaction yields be improved?

  • Methodology : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation. Evidence from analogous compounds suggests using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) solvent system at ambient temperature . Purification via column chromatography (silica gel, ethyl acetate:hexane gradient) improves yield .
  • Yield Optimization : Adjust stoichiometry of azide derivatives (1.2 equiv.) and monitor reaction progress via TLC (hexane:ethyl acetate 1:2) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment.
  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm piperazine and triazole proton environments .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]+ ~240.13 for dihydrochloride form) .

Q. What are the recommended handling and storage protocols to ensure compound stability?

  • Safety : Wear nitrile gloves, safety goggles, and lab coats due to skin/eye irritation risks .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Approach : Perform molecular docking (e.g., AutoDock Vina) using Protein Data Bank (PDB) targets (e.g., kinases, GPCRs). Compare binding affinities with known bioactive triazole-piperazine hybrids .
  • Validation : Cross-reference with in vitro assays (e.g., IC₅₀ values for anticancer activity) .

Q. What strategies resolve contradictions in reported biological activity data for this compound class?

  • Case Study : If antitumor activity varies across studies, conduct comparative assays under standardized conditions (e.g., MTT assay on HeLa vs. MCF-7 cell lines) .
  • Structural Analysis : Use X-ray crystallography or DFT calculations to assess conformational flexibility impacting receptor interactions .

Q. How can researchers design derivatives to enhance metabolic stability while retaining activity?

  • Rational Design :

  • Introduce electron-withdrawing groups (e.g., -CF₃) at the triazole 4-position to reduce CYP450-mediated oxidation .
  • Replace labile protons with deuterium (deuterated analogs) to slow metabolic clearance .
    • Experimental Validation : Perform microsomal stability assays (human/rat liver microsomes) and LC-MS/MS metabolite profiling .

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